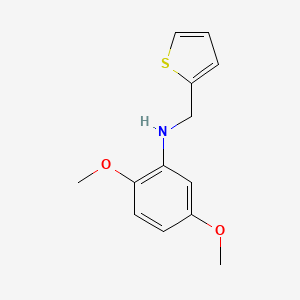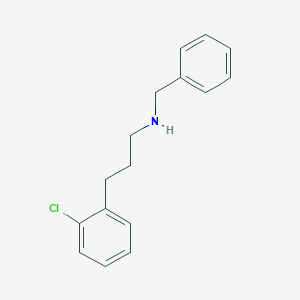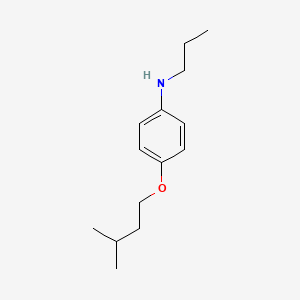
4-(Isopentyloxy)-N-propylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Isopentyloxy)-N-propylaniline, also known as IPPA, is an organic compound that is used in various scientific applications. IPPA has a wide range of uses, from research in organic chemistry and biochemistry to applications in the pharmaceutical industry. IPPA is a versatile compound, with many advantages and limitations in laboratory experiments.
Applications De Recherche Scientifique
Influence of Propyl Group on Molecular Structures
Research on related compounds such as 4-propylaniline has shown that the propyl group significantly influences molecular structures. Studies have focused on understanding the configurations of such molecules and their interactions with other atoms like argon. These studies are important for comprehending molecular behavior in different states and environments (Yang, Gu, Trindle, & Knee, 2015).
Mutagenicity and Carcinogenicity Analysis
Analyses of similar compounds, such as 2-propylaniline and 4-propylaniline, have been conducted to understand their mutagenic and potentially carcinogenic properties. This is crucial for assessing the safety of chemicals used in industrial sectors and for regulatory compliance (Rim & Kim, 2018).
Electroactive Polymer Development
Compounds related to 4-(Isopentyloxy)-N-propylaniline, like 2-propylaniline, have been used in the development of electroactive polymers. These polymers have applications in various fields, including electronics and materials science (Bidan, Geniés, & Penneau, 1989).
Fluorescence Sensing for Metal Ions
Functionalized mesoporous materials containing N-propylaniline groups have been synthesized for the detection of metal ions in water. These materials show promise as highly selective sensors for specific metal ions, demonstrating the potential for environmental monitoring and safety applications (Gomes & Bhaumik, 2015).
Chemical Synthesis and Antimicrobial Properties
Research into derivatives of 4-(Isopentyloxy)-N-propylaniline has explored their synthesis and potential antimicrobial properties. Such studies contribute to pharmaceutical and medical applications, particularly in developing new antimicrobial agents (Doorenbos & Solomons, 1973).
Influence on Protein Structure and Function
Studies have also examined the influence of glycosylation on protein structure and function, particularly in relation to compounds like 4-hydroxyproline. Understanding these interactions is crucial for biotechnological applications and for developing novel therapeutics (Naziga, Schweizer, & Wetmore, 2012).
Propriétés
IUPAC Name |
4-(3-methylbutoxy)-N-propylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-4-10-15-13-5-7-14(8-6-13)16-11-9-12(2)3/h5-8,12,15H,4,9-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTRBOMGGQNNAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=C(C=C1)OCCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isopentyloxy)-N-propylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline](/img/structure/B1385373.png)
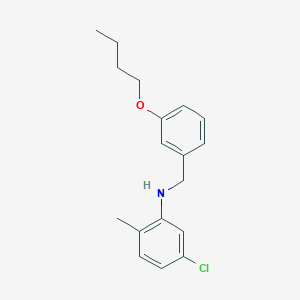
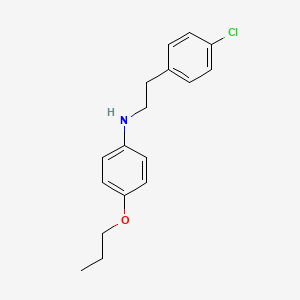
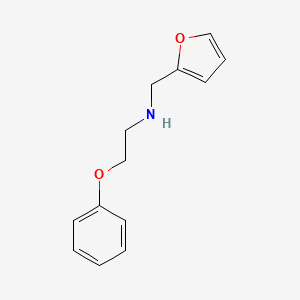
![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline](/img/structure/B1385379.png)
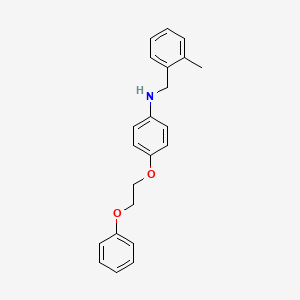
![3-Chloro-N-[4-(isopentyloxy)benzyl]-2-methylaniline](/img/structure/B1385384.png)
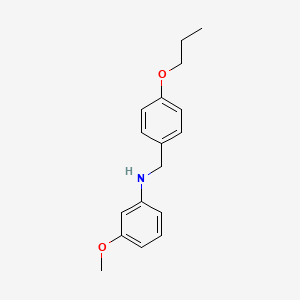
![N-([1,1'-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline](/img/structure/B1385388.png)
![N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine](/img/structure/B1385389.png)
![N-[2-(Pentyloxy)benzyl]-2-propanamine](/img/structure/B1385391.png)
![2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine](/img/structure/B1385393.png)
